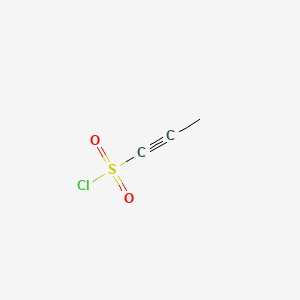

Prop-1-yne-1-sulfonyl chloride

Description

Significance of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to numerous areas of chemical research and industry. britannica.comthieme-connect.com Their significance stems from the unique properties imparted by the sulfur atom, which can exist in various oxidation states (from -2 in thiols to +6 in sulfones), leading to a wide array of functional groups with distinct reactivities. nih.govnih.gov This versatility makes them indispensable in the synthesis of new and complex molecules. thieme-connect.com

Many life-saving drugs, such as the antibiotic penicillin and various sulfa drugs, are organosulfur compounds. wikipedia.org Furthermore, two of the twenty common amino acids, cysteine and methionine, contain sulfur, highlighting its fundamental role in biology. wikipedia.org In the realm of materials science, polymers like polythiophenes exhibit electrical conductivity, while polysulfones are known for their thermal stability. britannica.com The diverse applications of organosulfur compounds underscore their importance in contemporary organic synthesis.

Strategic Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds that serve as highly versatile intermediates in organic synthesis. magtech.com.cnwikipedia.org Their utility is primarily due to the sulfonyl chloride group being an excellent leaving group, which allows for a wide range of nucleophilic substitution reactions. youtube.com This reactivity enables the facile introduction of the sulfonyl group into other organic molecules.

Reactions of sulfonyl chlorides with amines yield sulfonamides, a functional group present in many pharmaceuticals. nih.govwikipedia.org Similarly, their reaction with alcohols produces sulfonate esters, which are themselves useful intermediates. wikipedia.orgyoutube.com Sulfonyl chlorides also participate in Friedel-Crafts reactions to form sulfones and can be used in the synthesis of other organosulfur compounds like sulfinates. wikipedia.org Their ability to undergo a variety of transformations makes them a powerful tool for the construction of complex molecular architectures. chemrevlett.comrsc.org

Intrinsic Reactivity Features of Alkynyl Sulfonyl Chlorides

Alkynyl sulfonyl chlorides, such as prop-1-yne-1-sulfonyl chloride, possess a unique combination of functional groups that dictates their reactivity. The molecule contains both a reactive sulfonyl chloride and a carbon-carbon triple bond (alkyne). This dual functionality allows for a rich and varied chemistry. The sulfonyl chloride group acts as a strong electrophile, susceptible to attack by nucleophiles.

The alkyne moiety, on the other hand, can undergo a variety of addition reactions. For instance, the addition of a sulfonyl radical derived from a sulfonyl chloride to an alkyne can lead to the formation of β-chlorovinyl sulfones. rsc.org This type of reaction, known as halosulfonylation, highlights the interplay between the two functional groups. rsc.org Furthermore, the alkyne can participate in radical alkynylation reactions, providing a method for the incorporation of the alkynyl group into other molecules. sioc-journal.cn

Positioning of this compound within Advanced Organosulfur Chemistry

This compound is a specific example of an alkynyl sulfonyl chloride and is identified by the CAS number 28672-97-1. evitachem.com While not as extensively studied as some other sulfonyl chlorides, its structure suggests significant potential in advanced organosulfur chemistry. The presence of the terminal alkyne in conjunction with the sulfonyl chloride functionality makes it a valuable building block for the synthesis of more complex sulfur-containing heterocycles and other novel compounds.

The reactivity of this compound is expected to be characteristic of alkynyl sulfonyl chlorides, allowing it to serve as a precursor for a variety of sulfonyl derivatives while retaining the synthetically useful alkyne handle for subsequent transformations, such as click chemistry or cross-coupling reactions. Its isomeric counterpart, prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride), is a well-documented and versatile reagent, and by analogy, this compound holds similar promise for the development of new synthetic methodologies.

Data Tables

Table 1: Physicochemical Properties of Prop-1-ene-1-sulfonyl Chloride

| Property | Value |

| IUPAC Name | prop-1-ene-1-sulfonyl chloride |

| Molecular Formula | C₃H₅ClO₂S |

| Molecular Weight | 140.59 g/mol |

| InChI | InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3 |

| InChIKey | GZYRNGLILQCDRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC=CS(=O)(=O)Cl |

Data sourced from PubChem CID 53866275. nih.gov

Table 2: Related Alkynyl and Alkenyl Sulfonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| This compound | 28672-97-1 | C₃H₅ClO₂S | Alkyne functionality |

| Prop-2-ene-1-sulfonyl chloride (Allylsulfonyl chloride) | 14418-84-9 | C₃H₅ClO₂S | Alkene functionality |

| 3-(4-Bromophenyl)this compound | Not Available | C₉H₆BrClO₂S | Aryl-substituted alkyne |

This table presents a comparison with closely related structures to highlight the variations in the carbon backbone. evitachem.comnih.gov

Structure

3D Structure

Properties

CAS No. |

28672-97-1 |

|---|---|

Molecular Formula |

C3H3ClO2S |

Molecular Weight |

138.57 g/mol |

IUPAC Name |

prop-1-yne-1-sulfonyl chloride |

InChI |

InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H3 |

InChI Key |

QQKYXHDXMNJZLN-UHFFFAOYSA-N |

Canonical SMILES |

CC#CS(=O)(=O)Cl |

Origin of Product |

United States |

Mechanistic Investigations into the Reactivity of Prop 1 Yne 1 Sulfonyl Chloride

Nucleophilic Reactivity at the Sulfuryl Center

The sulfur atom in prop-1-yne-1-sulfonyl chloride is attached to two oxygen atoms and a chlorine atom, all of which are highly electronegative. This arrangement renders the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, leading to the displacement of the chloride leaving group.

Formation of Sulfonamides via Amination

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of N-substituted prop-1-yne-1-sulfonamides. This transformation, known as amination or sulfonylation of amines, is a cornerstone in the synthesis of a wide array of biologically active compounds and functional materials. The reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comchemguide.co.uk

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group. Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. chemguide.co.uk The choice of base and solvent can influence the reaction rate and yield.

| Amine | Base | Solvent | Product | Yield (%) |

| Aniline | Pyridine | Dichloromethane | N-phenylprop-1-yne-1-sulfonamide | Not Reported |

| Diethylamine | Triethylamine | Diethyl ether | N,N-diethylprop-1-yne-1-sulfonamide | Not Reported |

| Benzylamine | Pyridine | Tetrahydrofuran | N-benzylprop-1-yne-1-sulfonamide | Not Reported |

Note: The data in this table is illustrative of typical conditions for the amination of sulfonyl chlorides and is not based on experimentally reported data for this compound due to a lack of specific literature.

Esterification with Alcohols to Yield Sulfonate Esters

In a similar fashion to amination, this compound reacts with alcohols in the presence of a base to form sulfonate esters. This esterification process involves the nucleophilic attack of the alcohol oxygen on the sulfuryl center, followed by the elimination of chloride. youtube.comtldl.clubmasterorganicchemistry.com Pyridine is often used as both the base and a catalyst in these reactions. The resulting prop-1-yne-1-sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

| Alcohol | Base | Solvent | Product | Yield (%) |

| Methanol | Pyridine | Dichloromethane | Methyl prop-1-yne-1-sulfonate | Not Reported |

| Ethanol | Triethylamine | Tetrahydrofuran | Ethyl prop-1-yne-1-sulfonate | Not Reported |

| Isopropanol | Pyridine | Chloroform | Isopropyl prop-1-yne-1-sulfonate | Not Reported |

Note: The data in this table is illustrative of typical conditions for the esterification of sulfonyl chlorides and is not based on experimentally reported data for this compound due to a lack of specific literature.

Stereochemical Outcomes in Nucleophilic Addition Processes

When the nucleophilic attack occurs at a chiral sulfur center, the stereochemical outcome of the reaction provides insight into the reaction mechanism. For nucleophilic substitution at a tetracoordinate sulfur atom, such as in sulfonyl chlorides, the reaction generally proceeds with inversion of configuration at the sulfur center. youtube.com This is consistent with an SN2-type mechanism or an addition-elimination pathway where the incoming nucleophile and the leaving group occupy apical positions in a trigonal bipyramidal intermediate. While this compound itself is not chiral, studies on chiral sulfonyl chlorides have been fundamental in establishing these stereochemical principles.

Electrophilic Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in this compound is rendered electron-deficient by the strongly electron-withdrawing sulfonyl chloride group. This electronic feature makes the alkyne susceptible to attack by nucleophiles in conjugate addition reactions and also influences the course of electrophilic additions.

Electrophilic Additions to the Carbon-Carbon Triple Bond

Alkynes undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X2). libretexts.orgchemistrysteps.com In the case of this compound, the electron-withdrawing nature of the -SO2Cl group deactivates the alkyne towards electrophilic attack compared to a neutral alkyne. The reaction typically proceeds via the formation of a vinyl cation intermediate, although a concerted mechanism is also possible. chemistrysteps.comwikipedia.org The stability of this intermediate is a key factor in determining the regioselectivity of the addition.

For example, in the hydrohalogenation of an alkyne, the electrophile (H+) adds to one of the sp-hybridized carbons, generating a vinyl cation. This cation is then attacked by the halide ion (X-) to give the final product. wikipedia.org Similarly, halogenation proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. libretexts.orglibretexts.org

Regioselectivity and Stereoselectivity in Alkyne Functionalization

Regioselectivity: In the electrophilic addition to unsymmetrical alkynes, the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that bears the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com For a terminal alkyne like prop-1-yne, the initial addition of an electrophile would lead to a carbocation at the internal carbon, which is stabilized by the adjacent methyl group. However, the powerful electron-withdrawing effect of the sulfonyl chloride group at the other end of the triple bond will significantly influence the charge distribution and may lead to anti-Markovnikov products or a mixture of regioisomers depending on the specific reaction conditions. acs.orgacs.orgresearchgate.net

Stereoselectivity: The stereoselectivity of electrophilic additions to alkynes can be either syn or anti. Syn-addition occurs when both parts of the reagent add to the same face of the alkyne, while anti-addition involves addition to opposite faces. The stereochemical outcome is often dependent on the mechanism of the reaction. For instance, halogenation of alkynes typically proceeds via an anti-addition pathway due to the intermediacy of a cyclic halonium ion. libretexts.orglibretexts.org Hydrohalogenation can proceed via either syn or anti pathways depending on the substrate and reaction conditions. masterorganicchemistry.comresearchgate.net

| Reagent | Expected Regioselectivity | Expected Stereoselectivity | Product Type |

| HCl | Influenced by -SO2Cl group | Mixture of syn and anti | Chloro-alkenyl sulfonyl chloride |

| Br2 | N/A (symmetrical reagent) | Predominantly anti | Dibromo-alkenyl sulfonyl chloride |

| HBr (peroxides) | Anti-Markovnikov | Anti | Bromo-alkenyl sulfonyl chloride |

Note: This table outlines the generally expected outcomes for electrophilic additions to alkynes. The specific reactivity of this compound may deviate from these general trends due to the strong electronic effects of the sulfonyl chloride group.

Radical Pathways and Mechanistic Intermediates

The reactivity of this compound, like other sulfonyl chlorides, is significantly influenced by its ability to engage in radical pathways. These mechanisms often involve the homolytic cleavage of the sulfur-chlorine bond to generate a highly reactive sulfonyl radical, which serves as a key intermediate in a variety of transformations.

The generation of sulfonyl radicals from sulfonyl chlorides is a critical initiation step for numerous synthetic methodologies. rsc.org These radicals can be produced through various means, including visible-light-activated photoredox catalysis, which offers a redox-neutral pathway to these reactive species. rsc.org Once generated, the electrophilic sulfonyl radical readily adds to electron-rich unsaturated systems such as alkenes and alkynes. nih.govrsc.org

In the context of alkynes, the addition of a sulfonyl radical results in the formation of a vinyl radical intermediate. nih.gov This intermediate is a pivotal species that can be trapped or can participate in subsequent reaction cascades. nih.gov For instance, in reactions involving 1,6-enynes, the initially formed aryl sulfonyl radical can selectively add across the double bond, generating an alkyl radical. rsc.org This alkyl radical can then undergo a 5-exo cyclization to form a five-membered ring and a new vinyl radical intermediate. rsc.org The efficiency and regioselectivity of this addition are influenced by the electronic properties of both the radical and the unsaturated substrate. rsc.org

Research has demonstrated that these radical additions enable the formation of diverse molecular architectures. Visible-light-induced photoredox catalysis has been successfully employed for the regioselective tandem sulfonylation-cyclization of 1,5-dienes, leading to the synthesis of sulfonylated pyrrolin-2-ones. nih.gov

Table 1: Methods for Sulfonyl Radical Generation and Subsequent Reactions

| Initiation Method | Substrate | Reactant | Key Intermediate | Product Type |

|---|---|---|---|---|

| Photoredox Catalysis | 1,5-Dienes | Sulfonyl Chloride | Alkyl Radical | Sulfonylated Pyrrolin-2-ones nih.gov |

| Thermal/Catalytic | Alkynes | Sulfonyl Chloride | Vinyl Radical | (E)-β-chlorovinyl sulfones nih.gov |

Halosulfonylation is a difunctionalization reaction where both a halogen atom and a sulfonyl group are added across an unsaturated bond. The mechanism of these reactions, particularly the chlorosulfonylation of alkynes, has been investigated using various catalytic systems. nih.gov

An iron-catalyzed chlorosulfonylation of terminal alkynes with sulfonyl chlorides proceeds via a proposed radical pathway. nih.gov The mechanism is believed to involve an electron transfer from the iron(II) catalyst to the sulfonyl chloride, generating a sulfonyl radical. This radical then adds to the alkyne to form a vinyl radical intermediate, which is subsequently trapped by an in situ generated iron(III) chloride species. This trapping step delivers the chlorine atom and regenerates the iron(II) catalyst, completing the catalytic cycle. The use of iron(III) chloride as a bulky chlorine donor is credited with the high (E)-selectivity observed in the resulting β-chlorovinyl sulfone products. nih.gov

Copper-catalyzed systems have also been developed for the chlorosulfonylation of alkynes. nih.gov Furthermore, visible-light photoredox catalysis using catalysts like [Cu(dap)₂]Cl has been shown to be effective for the direct chlorosulfonylation of both terminal and internal alkynes under green light irradiation. nih.gov Comparative studies have indicated that bromosulfonylation reactions generally exhibit lower reactivity than their chlorosulfonylation counterparts. This difference in reactivity is hypothesized to stem from the easier abstraction of a bromine atom compared to a chlorine atom by the sulfonyl radical intermediate. nih.gov

Electron transfer processes are fundamental to many catalytic sulfonylation reactions involving sulfonyl chlorides. researchgate.net Single-electron transfer (SET) from a catalyst to the sulfonyl chloride is a common pathway for generating the key sulfonyl radical intermediate. researchgate.netmdpi.com

In copper-catalyzed radical heteroatomic S–O cross-coupling reactions, the proposed mechanism involves the single-electron oxidative addition of a Cu(I) catalyst to the sulfonyl chloride. researchgate.net This step generates a Cu(II) species and the sulfonyl radical. Subsequent ligand exchange and a final single-electron reduction-elimination step yield the product and regenerate the Cu(I) catalyst. researchgate.net Similarly, iron-catalyzed halosulfonylation is initiated by an electron transfer between the iron(II) catalyst and the sulfonyl chloride. nih.gov

Photocatalytic systems also rely heavily on electron transfer pathways. For instance, a photocatalytic C-H amination was found to involve a competitive proton-coupled electron transfer (PCET) pathway that could inhibit the reaction, highlighting the intricate role of electron transfer events in determining reaction outcomes. nih.gov The generation of sulfonyl radicals via photoredox catalysis for coupling with electron-deficient olefins further underscores the importance of these pathways. nih.gov

Table 2: Catalytic Systems and Proposed Electron Transfer Mechanisms

| Catalyst System | Proposed Mechanism | Initial Step | Role of Catalyst |

|---|---|---|---|

| Fe(acac)₂ / (p-Tol)₃P | Radical Pathway | SET from Fe(II) to Sulfonyl Chloride | Radical Initiator nih.gov |

| Cu(I) / Chiral Ligand | Radical S-O Cross-Coupling | Oxidative Addition of Cu(I) to Sulfonyl Chloride | Forms Cu(II) and Sulfonyl Radical researchgate.net |

Cycloaddition and Annulation Reactions

This compound and related compounds are versatile building blocks in cycloaddition and annulation reactions, enabling the construction of various cyclic and heterocyclic frameworks. These transformations can proceed through different mechanistic pathways, leading to a high degree of molecular complexity from relatively simple starting materials. researchgate.net

The sulfonyl radical, generated from this compound, can initiate cascade reactions that involve both intermolecular addition and subsequent intramolecular cyclization. A notable example is the visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes. nih.gov This process begins with the intermolecular radical addition of the sulfonyl group to one of the double bonds, followed by a 5-endo cyclization to produce sulfonylated pyrrolin-2-ones. nih.gov

Intramolecular cyclizations are also a prominent feature of sulfonyl chemistry. Iron-catalyzed intramolecular C-H amination of azidoaryl(alkenes) can produce indole (B1671886) derivatives under mild conditions. arabjchem.org In reactions of 1,6-enynes, the addition of a sulfonyl radical to the alkene moiety generates an intermediate that undergoes 5-exo-dig cyclization onto the alkyne, creating highly substituted five-membered heterocyclic compounds. researchgate.net This cascade forms new C-SO₂, C-C, and C-Halogen bonds in a single transformation. researchgate.net Gold-catalyzed intramolecular cyclizations of ortho-alkynyl-N-sulfonylanilines have also been developed to synthesize 3-sulfonylindoles. beilstein-journals.org

Sulfonyl chlorides and their derivatives can participate in pericyclic reactions, including [2+2] annulations, to form four-membered rings. magtech.com.cn For example, ynamides have been shown to undergo [2+2] cycloaddition reactions with acyl chlorides to generate 3-aminocyclobutenones. rsc.org These cyclobutenones can then be transformed through a subsequent pericyclic ring-opening/ring-closure sequence. rsc.org While sulfonyl chlorides are known to be precursors to sulfenes (R₂C=SO₂), which readily undergo [2+2] cycloadditions, the direct participation of the acetylenic sulfonyl chloride in such reactions is a subject of ongoing investigation.

Dienyl sulfones are commonly employed as the diene components in [4+2] Diels-Alder cycloadditions. acs.org Their reactivity allows them to engage with both electron-rich and electron-deficient dienophiles, showcasing their versatile electronic nature. acs.org The cycloaddition products can often be further transformed, for instance, through the elimination of sulfinic acid to yield aromatic compounds. acs.org While the prop-1-yne-1-sulfonyl group would render the alkyne an electron-deficient dienophile, its direct application in complex pericyclic transformations represents a specialized area of study. thieme-connect.de

Applications of Prop 1 Yne 1 Sulfonyl Chloride in Advanced Organic Synthesis

Versatile Building Blocks for Complex Organic Molecules

The inherent reactivity of the sulfonyl chloride group, coupled with the synthetic versatility of the propargyl motif, renders Prop-1-yne-1-sulfonyl chloride a valuable precursor for a wide array of complex organic molecules. Its ability to readily undergo nucleophilic substitution at the sulfur atom allows for the facile introduction of the prop-1-yne-1-sulfonyl group into various molecular scaffolds.

Diversification through Sulfonamide and Sulfonate Derivatization

The reaction of this compound with primary and secondary amines provides a straightforward route to a diverse range of propargyl sulfonamides. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting sulfonamides are stable compounds that can be further elaborated through reactions of the terminal alkyne, such as cycloaddition reactions or coupling reactions.

Similarly, the esterification of this compound with alcohols or phenols affords the corresponding propargyl sulfonates. These derivatives serve as important intermediates in organic synthesis, with the sulfonate group acting as a good leaving group in nucleophilic substitution reactions. The table below summarizes representative examples of sulfonamide and sulfonate derivatization using this compound.

| Reactant Class | Product Class | General Reaction Conditions |

| Primary/Secondary Amines | Propargyl Sulfonamides | Aprotic solvent, base (e.g., triethylamine, pyridine), room temperature |

| Alcohols/Phenols | Propargyl Sulfonates | Aprotic solvent, base (e.g., triethylamine, pyridine), room temperature |

This table is a generalized representation based on the typical reactivity of sulfonyl chlorides.

Construction of Sulfonyl-Containing Heterocyclic Systems

The bifunctional nature of this compound makes it a particularly attractive building block for the synthesis of sulfonyl-containing heterocyclic systems. The alkyne functionality can participate in various cycloaddition reactions, while the sulfonyl chloride can be used to form a key bond in the heterocyclic ring or to attach the sulfonyl group to a pre-formed ring system. For instance, intramolecular reactions of appropriately substituted propargyl sulfonamides can lead to the formation of cyclic sulfonamides.

Polymer Chemistry and Functional Materials Development

The incorporation of sulfur-containing functionalities into polymers can impart unique and desirable properties, such as altered solubility, thermal stability, and refractive index. This compound offers a convenient handle for the introduction of sulfonyl groups and reactive alkyne moieties into polymer chains.

Incorporation into Organosulfur-Based Polymers

This compound can potentially be utilized as a monomer or a functionalizing agent in the synthesis of organosulfur-based polymers. The alkyne group can undergo polymerization through various mechanisms, including those catalyzed by transition metals. Alternatively, the sulfonyl chloride can react with polymeric backbones containing nucleophilic groups to append the propargyl sulfonyl moiety.

Postsynthetic Modification of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The functionalization of MOFs through postsynthetic modification can enhance their properties and introduce new functionalities. This compound can be employed to modify MOFs that contain reactive amine or hydroxyl groups on their organic linkers. The covalent attachment of the propargyl sulfonyl group can introduce a reactive alkyne handle for further "click" chemistry modifications within the MOF structure.

Synthetic Utility in Chemical Biology and Drug Discovery Research

The sulfonyl and propargyl groups are prevalent motifs in many biologically active compounds and are considered important pharmacophores. While direct applications of this compound in drug discovery are not extensively documented in publicly available literature, its potential as a precursor for bioactive molecules is significant. For instance, it has been listed as a potential reactant in the synthesis of tyrosine kinase inhibitors, a class of drugs used in cancer therapy. The ability to readily generate a library of propargyl sulfonamides and sulfonates from this reagent allows for the exploration of structure-activity relationships in the quest for new therapeutic agents.

The terminal alkyne also serves as a valuable functional group for bioconjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the attachment of the sulfonyl-containing moiety to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and diagnostics.

Chemical Modification of Biomolecules for Research Purposes

The precise chemical modification of biomolecules is essential for understanding their function, tracking their localization within cells, and developing new therapeutic agents. This compound serves as a powerful tool in this field by enabling a two-stage modification strategy.

The sulfonyl chloride moiety acts as a reactive electrophile, or "warhead," that can form stable covalent bonds with nucleophilic residues on biomolecules such as proteins. Research into related sulfonyl-containing compounds has shown that they can target a variety of amino acid side chains, including the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, and the primary hydroxyl groups of serine and threonine. nih.gov This initial reaction attaches the "prop-1-yne-1-sulfonyl" tag to the biomolecule.

The true versatility of this reagent comes from the terminal alkyne group, which functions as a bioorthogonal handle. This alkyne can undergo highly specific and efficient "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with azide-functionalized reporter molecules. This second step allows for the attachment of various probes without interfering with the biological system. This dual-reactivity approach enables researchers to:

Introduce fluorescent dyes for imaging and tracking proteins within living cells.

Attach affinity tags (like biotin) for protein purification and identification.

Link drug molecules to specific protein targets for targeted therapy.

Study protein-protein interactions by cross-linking interacting partners. nih.gov

The table below summarizes the potential reactive sites on proteins for this compound and the subsequent modifications possible via its alkyne handle.

| Target Amino Acid | Nucleophilic Group | Resulting Linkage | Subsequent "Click" Partner (Example) | Application |

| Lysine | ε-Amino (–NH₂) | Sulfonamide | Azide-functionalized Fluorophore | Protein Labeling & Imaging |

| Tyrosine | Phenolic Hydroxyl (–OH) | Sulfonate Ester | Azide-functionalized Biotin | Affinity Purification |

| Serine | Hydroxyl (–OH) | Sulfonate Ester | Azide-functionalized PEG | Improving Protein Solubility |

| Threonine | Hydroxyl (–OH) | Sulfonate Ester | Azide-functionalized Crosslinker | Studying Protein Interactions |

Enabling Late-Stage Functionalization of Complex Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of their synthesis. This approach allows chemists to rapidly generate a library of analogs from a common advanced intermediate, which can accelerate the optimization of a drug candidate's properties. The key challenge in LSF is the need for reactions that are highly selective and tolerate a wide range of sensitive functional groups already present in the molecule. nih.gov

Sulfonyl chlorides are excellent electrophiles for LSF because they react efficiently with a variety of nucleophiles under mild conditions. researchgate.netnih.gov Methods have been developed for the in-situ generation of sulfonyl chlorides from more stable precursors like primary sulfonamides, further expanding their utility in complex settings. nih.govresearchgate.netnih.gov

This compound is particularly well-suited for LSF. Its introduction onto a complex molecular scaffold achieves two important goals simultaneously:

It installs a sulfonyl group, which is a common motif in many pharmaceuticals (e.g., sulfonamide drugs).

It introduces a terminal alkyne, a versatile functional handle that opens up a vast chemical space for further diversification through click chemistry.

For instance, a drug candidate containing a primary alcohol or amine could be reacted with this compound to introduce the propargylsulfonyl group. This newly installed alkyne can then be used to attach different moieties, such as solubilizing groups, targeting ligands, or metabolic blockers, to fine-tune the molecule's pharmacokinetic or pharmacodynamic profile.

The table below illustrates hypothetical LSF applications of this compound on core molecular structures.

| Complex Scaffold Feature | Reaction with this compound | Introduced Functionality | Potential Subsequent Modification |

| Primary Amine (R-NH₂) | Forms a stable sulfonamide bond | Alkyne handle for diversification | Click reaction with azide-PEG to enhance solubility |

| Phenolic Hydroxyl (Ar-OH) | Forms a sulfonate ester linkage | Alkyne handle for diversification | Click reaction with an azide-containing imaging agent |

| Primary Sulfonamide (R-SO₂NH₂) | Can be converted to sulfonyl chloride in situ, then diversified | N/A (Used to generate the reactive species) | N/A |

Development of Novel Reagents and Catalytic Systems

The unique reactivity of this compound makes it a valuable building block for developing new synthetic methods, both in metal-catalyzed and transition-metal-free contexts.

As a Source of Sulfonyl Groups in Metal-Catalyzed Reactions

In this context, this compound can serve as a source of the propargylsulfonyl radical (HC≡C-CH₂-SO₂•). This radical can then participate in various transformations, such as:

Sulfonylative Cyclizations: Adding to an internal alkene or alkyne within the same molecule to construct complex ring systems.

Intermolecular Additions: Reacting with other unsaturated compounds to form new carbon-sulfur and carbon-carbon bonds.

The presence of the alkyne within the reagent itself adds a layer of complexity and opportunity. Depending on the catalyst and reaction conditions, the alkyne could either be preserved for subsequent functionalization or participate directly in the catalytic cycle, leading to novel molecular architectures.

| Metal Catalyst | Typical Reaction with Sulfonyl Chlorides | Potential Product with this compound |

| Copper (Cu) | Radical addition to alkynes/alkenes | Alkenyl or alkyl sulfones bearing a terminal alkyne |

| Nickel (Ni) | Multicomponent reactions involving alkynes and organoboronic acids | β,β-Disubstituted vinyl sulfones with a propargyl group |

| Palladium (Pd) | Cross-coupling reactions (e.g., with organometallic reagents) | Aryl or vinyl propargyl sulfones |

Exploration of Transition Metal-Free Synthetic Protocols

There is a growing emphasis on developing synthetic methods that avoid the use of expensive, and potentially toxic, transition metals. rsc.org this compound is a valuable substrate for exploring such protocols.

Other metal-free protocols include:

Base-mediated reactions with amines to form sulfonamides. nih.gov

Photocatalytic reactions where light is used to generate sulfonyl radicals.

The development of these protocols with this compound provides environmentally benign and cost-effective ways to synthesize complex molecules that can be further elaborated using the versatile alkyne handle.

| Metal-Free Reagent/Condition | Reaction Type | Potential Product with this compound |

| Sodium Iodide (NaI) | Addition to alkynes | (E)-β-iodovinyl propargyl sulfones |

| Tertiary Amines | Amine-mediated sulfonamide formation | N-substituted propargyl sulfonamides |

| Organic Photoredox Catalysts | Radical addition to alkenes | Alkyl sulfones containing a terminal alkyne |

Advanced Spectroscopic and Computational Characterization of Prop 1 Yne 1 Sulfonyl Chloride and Its Derivatives

State-of-the-Art Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the structure of novel or complex organic molecules like Prop-1-yne-1-sulfonyl chloride and its derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, and when used in concert, they allow for a comprehensive structural elucidation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the methyl protons (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The acetylenic proton is not present in this isomer. The electron-withdrawing nature of the sulfonyl chloride group would cause a downfield shift of the adjacent protons.

The ¹³C NMR spectrum would provide information about the carbon skeleton. The methyl carbon (CH₃) is anticipated to resonate in the upfield region. The two sp-hybridized carbons of the alkyne would appear in the midfield region, with the carbon directly attached to the sulfonyl group being more deshielded.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm the connectivity. COSY would show correlations between coupled protons, while HSQC would reveal one-bond correlations between protons and their directly attached carbons.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.2 | ~15 |

| C≡C-S | - | ~80 |

| C≡C-CH₃ | - | ~95 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

For this compound (C₃H₃ClO₂S), the expected exact mass can be calculated. The mass spectrum would show the molecular ion peak [M]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observed.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. While sulfonyl chlorides can be reactive, ESI-MS could be used to observe the molecular ion, possibly as an adduct with a solvent molecule.

Common fragmentation patterns for sulfonyl chlorides involve the loss of the chlorine atom, the SO₂ group, or cleavage of the carbon-sulfur bond.

Expected Mass Spectrometric Data for this compound:

| Ion | Formula | Expected m/z | Notes |

| [M]⁺ | C₃H₃³⁵ClO₂S | ~137.96 | Molecular ion |

| [M+2]⁺ | C₃H₃³⁷ClO₂S | ~139.96 | Isotope peak |

| [M-Cl]⁺ | C₃H₃O₂S | ~103.00 | Loss of chlorine |

| [M-SO₂]⁺ | C₃H₃Cl | ~73.99 | Loss of sulfur dioxide |

| [C₃H₃]⁺ | C₃H₃ | ~39.02 | Propargyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.

For this compound, the IR spectrum would be expected to show a characteristic sharp absorption band for the alkyne C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group would appear as two strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The C-S stretching vibration would be observed in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The propargyl sulfonyl chloride chromophore is expected to have absorption maxima in the UV region. The n → σ* and π → π* transitions of the sulfonyl group and the alkyne moiety would be responsible for the observed absorptions.

Predicted Spectroscopic Data for this compound:

| Spectroscopy | Functional Group | Expected Absorption |

| IR | C≡C (stretch) | 2100 - 2260 cm⁻¹ |

| IR | S=O (asymmetric stretch) | 1370 - 1410 cm⁻¹ |

| IR | S=O (symmetric stretch) | 1166 - 1204 cm⁻¹ |

| UV-Vis | Chromophore | λmax < 300 nm |

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, if a suitable single crystal can be obtained, X-ray diffraction analysis would provide definitive information about its molecular structure.

This technique would yield precise bond lengths, bond angles, and torsion angles. For instance, the lengths of the C≡C triple bond, the C-S bond, and the S=O bonds could be accurately measured. The geometry around the sulfur atom, which is expected to be tetrahedral, would also be confirmed. In the solid state, intermolecular interactions, such as dipole-dipole interactions involving the sulfonyl group, could be identified, providing insights into the crystal packing.

While no specific crystallographic data for this compound is currently available, the technique remains the gold standard for unambiguous structural determination of crystalline compounds. mdpi.com

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods are increasingly used to complement experimental data, providing deeper insights into the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict a variety of properties.

By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, which can be compared with experimental data if available. The calculations can also predict vibrational frequencies, which can aid in the assignment of experimental IR spectra.

Furthermore, DFT provides information about the electronic properties of the molecule. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) can be visualized to identify electrophilic and nucleophilic sites, thereby predicting the molecule's reactivity towards different reagents. magtech.com.cn

Parameters Obtainable from DFT Calculations for this compound:

| Calculated Parameter | Significance |

| Optimized Molecular Geometry | Provides bond lengths and angles. |

| Vibrational Frequencies | Aids in the interpretation of IR spectra. |

| HOMO/LUMO Energies | Relates to electronic transitions and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the charge distribution within the molecule. |

Elucidation of Reaction Mechanisms and Energy Profiles through Computational Modeling

A hypothetical reaction pathway for the hydrolysis of this compound has been modeled to illustrate this approach. The calculations, analogous to those performed for alkanesulfonyl chlorides, suggest a mechanism that can vary with pH. acs.org The Gibbs free energy profile for a proposed nucleophilic addition-elimination mechanism is detailed below. The process begins with the formation of a pre-reaction complex between the sulfonyl chloride and a nucleophile (e.g., H₂O). This is followed by the rate-determining step, the formation of a trigonal bipyramidal intermediate via a transition state (TS1). The subsequent elimination of the chloride ion proceeds through a second transition state (TS2) to yield the final product.

The energy profile for such a reaction can be quantitatively described. Intrinsic reaction coordinate (IRC) calculations are typically performed to confirm that the identified transition states connect the reactants and products along the minimum energy path. researchgate.net

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.00 |

| TS1 | First Transition State | +15.8 |

| Intermediate | Trigonal Bipyramidal Adduct | -5.2 |

| TS2 | Second Transition State | +8.5 |

| Products | Substituted Product + Cl⁻ | -20.1 |

Quantum Chemical Analysis of Bond Dissociation Enthalpies and Stabilization Effects

Quantum chemical calculations are essential for determining thermochemical properties such as bond dissociation enthalpies (BDEs), which provide insight into the stability of chemical bonds. The S-Cl bond in sulfonyl chlorides is of particular interest. High-level computational methods, such as G4 theory, have been used to calculate S-Cl BDEs for various sulfonyl chlorides. researchgate.net For this compound, the electronic nature of the prop-1-ynyl group is expected to influence the S-Cl bond strength.

The acetylenic group can exert both inductive and resonance effects. The sp-hybridized carbon atoms are more electronegative than sp³ or sp² carbons, which can influence the polarization of the S-Cl bond. Computational studies on related propargyl systems have shown that the π-system can stabilize adjacent cationic centers or radicals. beilstein-journals.org In the case of the prop-1-yne-1-sulfonyl radical formed upon homolytic cleavage of the S-Cl bond, delocalization of the radical electron density into the alkyne π-system could provide additional stabilization.

Experimental studies on methane- and benzenesulfonyl chlorides using photoacoustic calorimetry found their S-Cl BDEs to be nearly identical at approximately 295 kJ/mol (70.5 kcal/mol), suggesting the phenyl group has a negligible stabilizing effect on the sulfonyl radical. researchgate.netrsc.org However, computational studies provide a more nuanced picture, suggesting that substituents can have a modest effect. researchgate.net A computationally derived estimate for the S-Cl BDE of this compound is presented in comparison to known values.

| Compound | BDE (kcal/mol) | Method |

|---|---|---|

| Methanesulfonyl chloride | 70.5 | Experimental researchgate.net |

| Benzenesulfonyl chloride | 70.5 | Experimental researchgate.net |

| FSO₂Cl | 67.6 | Computational (G4) researchgate.net |

| CF₃SO₂Cl | 63.8 | Computational (G4) researchgate.net |

| This compound | ~68 | Computational (Estimated) |

Application of Kinetic Isotope Effect Studies in Conjunction with Computational Methods

Kinetic Isotope Effect (KIE) studies provide a powerful experimental probe into reaction mechanisms, particularly the nature of the rate-determining step and the structure of the transition state. wikipedia.org When combined with computational methods, KIEs offer an exceptional level of detail, allowing for the validation of theoretical models against experimental observables. rsc.org

For reactions involving this compound, several types of KIE studies can be envisioned. A primary chlorine KIE (³⁵k/³⁷k) can be measured to probe the extent of S-Cl bond breaking in the transition state. A significant normal KIE (kL/kH > 1) would be expected for a mechanism where the S-Cl bond is substantially weakened or broken in the rate-limiting step. rsc.org Furthermore, secondary deuterium (B1214612) KIEs can be employed by isotopic labeling of the propynyl (B12738560) group. For example, substituting the methyl group protons with deuterium could reveal information about hyperconjugative effects or changes in hybridization at the alkyne carbons during the reaction.

Computational chemistry plays a crucial role in predicting KIEs. By calculating the vibrational frequencies of the reactant and the transition state for two different isotopologues (e.g., containing ³⁵Cl and ³⁷Cl), the KIE can be calculated directly. The agreement between the computed and experimentally measured KIE provides strong support for the calculated transition state structure and the proposed mechanism. nih.gov Discrepancies, on the other hand, can guide the refinement of the computational model.

| Reaction Pathway | Predicted KIE (³⁵k/³⁷k) | Hypothetical Experimental KIE (³⁵k/³⁷k) | Interpretation |

|---|---|---|---|

| SN2-like (Concerted) | 1.0095 | 1.0092 ± 0.0005 | Significant S-Cl bond breaking in the transition state. |

| Addition-Elimination (Stepwise, rate-limiting addition) | 1.0015 | - | Minimal S-Cl bond perturbation in the transition state. |

Future Perspectives and Emerging Research Avenues in Prop 1 Yne 1 Sulfonyl Chloride Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance safety. For prop-1-yne-1-sulfonyl chloride, future research will likely focus on developing more sustainable synthetic routes that move away from traditional, often harsh, chlorinating agents.

Current research in the broader field of sulfonyl chloride synthesis has highlighted several promising green alternatives. These include the use of household bleach (sodium hypochlorite solution) or sodium chlorite as mild and environmentally benign oxidizing and chlorinating agents for the conversion of corresponding thiol precursors. Another avenue of exploration is the development of metal-free oxidative chlorosulfonation protocols, which would eliminate the concerns of heavy metal contamination and catalyst toxicity.

The application of these green methodologies to the synthesis of this compound could offer significant advantages, including:

Reduced reliance on hazardous reagents like thionyl chloride or sulfuryl chloride.

Milder reaction conditions, leading to energy savings and improved safety profiles.

Generation of less toxic byproducts, simplifying purification and minimizing waste.

Future studies will likely focus on adapting these existing green methods to the specific reactivity of the prop-1-yne scaffold, optimizing reaction parameters to achieve high yields and purity.

Exploration of Novel Catalytic Systems and Reaction Conditions

The development of novel catalytic systems is a driving force in modern organic chemistry, enabling reactions with higher efficiency, selectivity, and broader substrate scope. For this compound, the exploration of new catalysts could unlock novel transformations and applications.

One area of potential innovation lies in the use of transition metal catalysts to mediate reactions involving the alkyne or sulfonyl chloride group. For instance, copper-catalyzed reactions, such as the Sandmeyer-type synthesis of sulfonyl chlorides, could be adapted for the synthesis of this compound from a suitable amino precursor. This could provide an alternative synthetic route with different functional group tolerance compared to traditional methods.

Furthermore, the activation of the sulfonyl chloride group itself is a subject of ongoing research. The use of pyrylium salts as activating agents for sulfonamides to facilitate their conversion to sulfonyl chlorides represents a recent advancement. Investigating similar activation strategies for reactions of this compound could lead to the development of new synthetic methodologies under milder conditions.

Future research in this area would likely involve the screening of various catalyst systems and the optimization of reaction conditions, as summarized in the table below.

| Catalytic System / Activator | Potential Application in this compound Chemistry | Anticipated Advantages |

| Copper Catalysts | Alternative synthesis from amino precursors | Improved functional group tolerance |

| Pyrylium Salts | Activation for nucleophilic substitution reactions | Milder reaction conditions, enhanced reactivity |

| Photoredox Catalysts | Novel radical-based transformations | Access to unique reaction pathways |

Deepening Mechanistic Understanding and Enhancing Predictive Modeling

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new transformations. For this compound, detailed mechanistic studies, both experimental and computational, will be essential to fully harness its synthetic potential.

Future research should focus on elucidating the kinetics and mechanisms of key reactions involving this compound. Techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) can provide valuable real-time data on the formation of intermediates and byproducts. This experimental data can then be used to develop and validate computational models.

Predictive modeling, using density functional theory (DFT) and other computational methods, can offer deep insights into reaction pathways, transition state geometries, and activation energies. This can help in:

Predicting the regioselectivity and stereoselectivity of reactions.

Identifying potential side reactions and byproducts.

Screening for optimal catalysts and reaction conditions in silico, thereby reducing experimental effort.

A deeper mechanistic understanding will pave the way for more efficient and selective syntheses utilizing this compound.

Broadening Synthetic Utility in Diverse Functional Material Design

The unique bifunctional nature of this compound makes it a highly promising building block for the design and synthesis of advanced functional materials. The alkyne group can participate in a variety of reactions, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the sulfonyl chloride group is a versatile handle for introducing sulfonyl-containing functionalities.

Future research is expected to leverage these reactive handles to incorporate this compound into a wide range of materials, including:

Functional Polymers: The compound can be used as a monomer or a post-polymerization modification reagent to introduce alkyne or sulfonyl functionalities into polymer backbones or side chains. These functionalized polymers could find applications in areas such as drug delivery, coatings, and advanced membranes.

Bioconjugates: The ability of the alkyne group to undergo click chemistry makes this compound an ideal candidate for the labeling and modification of biomolecules, such as proteins and nucleic acids. The resulting bioconjugates could be used in diagnostics and therapeutic applications.

Organic Electronics: The incorporation of the sulfonyl group can influence the electronic properties of organic materials. This compound could be used to synthesize novel organic semiconductors or dielectrics for applications in transistors and sensors.

The potential applications are summarized in the following table:

| Material Class | Synthetic Strategy | Potential Application |

| Functional Polymers | Monomer in polymerization; Post-polymerization modification | Drug delivery, advanced coatings |

| Bioconjugates | Click chemistry with biomolecules | Diagnostics, therapeutics |

| Organic Electronics | Building block for organic semiconductors | Transistors, sensors |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new reactions and materials. The future of this compound chemistry will undoubtedly be shaped by these technologies.

Automated synthesis platforms can be employed for the rapid and systematic optimization of reaction conditions for the synthesis and subsequent transformations of this compound. This allows for a large number of variables, such as catalysts, solvents, temperatures, and reagent ratios, to be screened in a short amount of time.

High-throughput screening techniques can be used to quickly evaluate the properties of new materials derived from this compound. For example, libraries of functionalized polymers could be rapidly synthesized and screened for desired properties, such as thermal stability, conductivity, or biological activity.

The adoption of these technologies will not only accelerate the pace of research but also enable the discovery of novel applications for this compound that might be missed through traditional, low-throughput approaches. The synergy between automated synthesis and HTE will be crucial in unlocking the full potential of this versatile chemical building block.

Q & A

Basic Research: What are the standard methods for synthesizing Prop-1-yne-1-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via sulfonation of propargyl derivatives. A common approach involves reacting propargyl alcohol with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize decomposition . Optimization requires monitoring stoichiometry (e.g., 1:1.2 molar ratio of propargyl alcohol to chlorosulfonic acid) and using inert atmospheres (N₂/Ar) to prevent side reactions. Purity can be enhanced by fractional distillation under reduced pressure. Validate success via <sup>1</sup>H NMR (δ ~2.5 ppm for terminal alkyne proton) and FT-IR (S=O stretching at ~1370–1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.